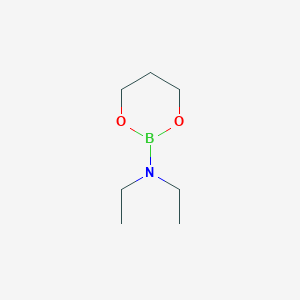![molecular formula C16H13NO5 B14152307 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid CAS No. 53498-53-6](/img/structure/B14152307.png)
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid is an organic compound with the molecular formula C15H13NO5 It is a derivative of benzoic acid and contains both a methoxycarbonyl group and an amino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(methoxycarbonyl)aniline with phthalic anhydride under acidic conditions. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Acylated or alkylated products, depending on the reagents used.
Applications De Recherche Scientifique
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
4-(Methoxycarbonyl)benzoic acid: Lacks the amino group present in 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid.
4-(Methoxycarbonyl)aniline: Contains an amino group but lacks the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both a methoxycarbonyl group and an amino group attached to a phenyl ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
53498-53-6 |
|---|---|
Formule moléculaire |
C16H13NO5 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
2-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c1-22-16(21)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(19)20/h2-9H,1H3,(H,17,18)(H,19,20) |
Clé InChI |
IUEJBFNRVHDYFV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


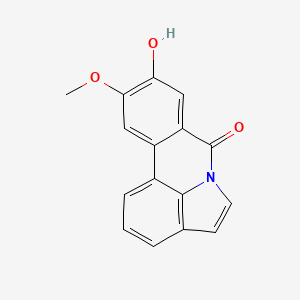
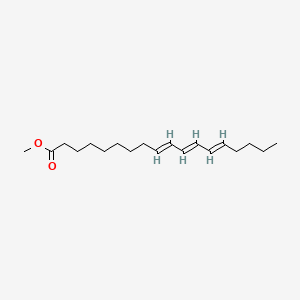
![[(E)-5-hydroxyhex-1-enyl]boronic acid](/img/structure/B14152235.png)
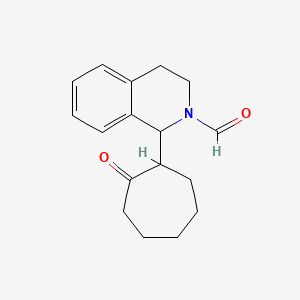
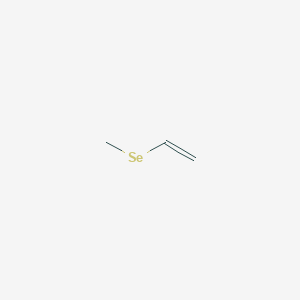

![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)


![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
